Tocainide

Descripción

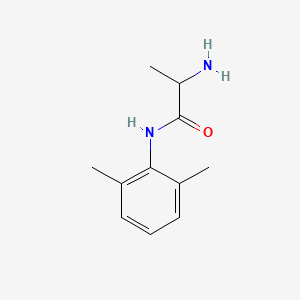

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-N-(2,6-dimethylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12/h4-6,9H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJAGSGYPOAWEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35891-93-1 (mono-hydrochloride) | |

| Record name | Tocainide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041708729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9040766 | |

| Record name | Tocainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tocainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.60e+00 g/L | |

| Record name | Tocainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01056 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tocainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41708-72-9, 53984-26-2, 76213-25-7 | |

| Record name | Tocainide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41708-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tocainide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041708729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053984262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, 2-amino-N-(2,6-dimethylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076213257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tocainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01056 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tocainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tocainide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOCAINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27DXO59SAN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tocainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

246-266 °C, 246 - 266 °C | |

| Record name | Tocainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01056 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tocainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Tocainide on Voltage-Gated Sodium Channels

Introduction

Tocainide is a Class Ib antiarrhythmic agent, structurally analogous to lidocaine, which was historically used for the treatment of ventricular arrhythmias.[1] As a primary amine analog, it exhibits oral activity and its mechanism of action is centered on the blockade of voltage-gated sodium channels (VGSCs).[1] These channels are integral membrane proteins responsible for the rapid influx of sodium ions that initiates the rising phase (Phase 0) of the action potential in most excitable cells, including neurons and cardiomyocytes.[2] By modulating the function of these channels, this compound exerts its therapeutic effects, primarily by suppressing aberrant electrical activity in the heart.[1][2] This guide provides a detailed examination of this compound's interaction with VGSCs, intended for researchers, scientists, and drug development professionals.

Core Mechanism: State-Dependent and Use-Dependent Blockade

The primary mechanism of action for this compound is the blockade of voltage-gated sodium channels. This interaction is not static; rather, it is highly dependent on the conformational state of the channel, a characteristic feature of Class Ib antiarrhythmic drugs.[1][2]

State-Dependent Binding: VGSCs cycle through three main conformational states:

-

Resting (Closed) State: At negative resting membrane potentials, the channel is closed but available for activation.

-

Open (Activated) State: Upon membrane depolarization, the channel opens, allowing Na+ influx.

-

Inactivated State: Shortly after opening, the channel enters a non-conductive, inactivated state from which it must recover to the resting state before it can be opened again.

This compound exhibits a significantly higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[1][2] This preferential binding means that this compound is more effective at blocking channels in tissues that are frequently depolarizing (i.e., have more channels in the open and inactivated states), such as in rapidly firing, ischemic, or damaged myocardial tissue.[1][2]

Use-Dependent (Frequency-Dependent) Block: A direct consequence of its state-dependent binding is the phenomenon of use-dependence.[1] During periods of high-frequency stimulation, such as ventricular tachycardia, sodium channels cycle rapidly between their open and inactivated states. This provides more opportunities for this compound to bind, leading to an accumulation of blocked channels and a more pronounced inhibitory effect.[2] Conversely, at normal heart rates, there is more time between depolarizations for the drug to dissociate from the channels, resulting in less block. This property allows this compound to selectively target pathological tachyarrhythmias with minimal effect on normal heart rhythm.[2]

Molecular Binding Site: this compound, like other local anesthetics and Class I antiarrhythmic drugs, binds to a receptor site located within the inner pore of the sodium channel.[3] This site, often referred to as the local anesthetic (LA) receptor, is highly conserved across different sodium channel isoforms.[3] The binding involves key amino acid residues in the S6 transmembrane segments of the channel's domains. For the skeletal muscle isoform (hNav1.4), the F1586 residue has been identified as critical for the binding and use-dependent inhibition by LA-like drugs.[3]

Effects on Channel Gating and Electrophysiology

This compound's interaction with VGSCs leads to specific changes in cardiac electrophysiology:

-

It produces a dose-dependent decrease in sodium conductance, thereby reducing the excitability of myocardial cells.[1]

-

The blockade slows the maximum upstroke velocity (Vmax) of the action potential (Phase 0) in a frequency-dependent manner.

-

As a Class Ib agent, this compound typically has minimal effect on or slightly shortens the action potential duration (APD) and the effective refractory period (ERP) in normal cardiac tissue.

Quantitative Data on this compound Interaction

The potency and affinity of this compound for sodium channels have been quantified using various experimental techniques. The interaction exhibits stereospecificity, with the R-(-)-enantiomer being more potent than the S-(+)-enantiomer.[4]

| Parameter | Compound | Channel/Preparation | Value | Reference |

| IC50 (Tonic Block) | R-(-)-Tocainide | Cardiac Myocytes ([3H]batrachotoxin binding) | 184 ± 8 µM | [4] |

| IC50 (Tonic Block) | S-(+)-Tocainide | Cardiac Myocytes ([3H]batrachotoxin binding) | 546 ± 37 µM | [4] |

| IC50 (Use-Dependent) | This compound | hNav1.4 (Skeletal Muscle) | > 300 µM | [3] |

| IC50 (Use-Dependent) | Mexiletine | hNav1.4 (Skeletal Muscle) | 170 µM | [3] |

Note: Data for this compound's use-dependent block on specific isoforms is limited in the provided search results. The value for hNav1.4 is compared to Mexiletine, another Class Ib agent. This compound is generally considered less potent than its derivatives and Mexiletine.[3]

Mandatory Visualizations

Signaling Pathway: State-Dependent Block of Na+ Channel

Caption: State-dependent binding of this compound to voltage-gated sodium channels.

Experimental Workflow: Patch-Clamp Analysis

Caption: Workflow for assessing use-dependent block via patch-clamp electrophysiology.

Experimental Protocols

The investigation of this compound's mechanism of action relies on established biophysical techniques.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for studying ion channel function and pharmacology.[3]

Objective: To measure the effect of this compound on the sodium current (I_Na) and to characterize its state- and use-dependent properties.

Methodology:

-

Cell Preparation: Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing a specific human VGSC isoform (e.g., hNav1.4 for skeletal muscle or hNav1.5 for cardiac muscle) are cultured and prepared for recording.[3] Alternatively, freshly isolated cardiomyocytes can be used.

-

Recording Configuration: The whole-cell patch-clamp configuration is established using a glass micropipette filled with an internal solution and sealed onto the cell membrane.[5] This provides electrical access to the entire cell, allowing for voltage control (voltage-clamp) and measurement of the resulting transmembrane current.

-

Solutions:

-

External (Bath) Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; adjusted to pH 7.4.[3]

-

Internal (Pipette) Solution (in mM): e.g., 130 CsF, 10 NaCl, 5 EGTA, 10 HEPES; adjusted to pH 7.2. Cesium (Cs+) is used to block potassium channels, isolating the sodium current.

-

-

Voltage Protocols:

-

For Tonic Block: From a negative holding potential (e.g., -120 mV, where most channels are in the resting state), a single depolarizing pulse (e.g., to -10 mV) is applied to elicit a peak sodium current. This is done before and after the application of this compound to measure the block of resting channels.

-

For Use-Dependent Block: A train of repetitive depolarizing pulses (e.g., 20 ms duration to -10 mV at a frequency of 5-10 Hz) is applied.[6] The peak current elicited by each pulse is measured. In the presence of a use-dependent blocker like this compound, the current will progressively decrease with each pulse.

-

For Inactivated-State Block: A long conditioning prepulse (e.g., 500 ms) to a depolarized potential (e.g., -70 mV) is used to accumulate channels in the inactivated state, followed by a brief test pulse to measure the available current. The shift in the steady-state inactivation curve in the presence of the drug indicates its affinity for the inactivated state.

-

-

Data Acquisition and Analysis: Currents are recorded using an amplifier and digitized. The peak current amplitude is measured and analyzed to determine the percentage of block and to calculate parameters like IC50 values by fitting the data to the Hill equation.

Radioligand Binding Assay

This technique is used to measure the binding affinity of a drug to its receptor target.[4][7]

Objective: To determine the binding affinity (IC50 or Ki) of this compound to the sodium channel.

Methodology:

-

Preparation of Membranes: A tissue homogenate rich in sodium channels (e.g., from rat brain or cardiac myocytes) is prepared.[4]

-

Assay Components:

-

Radioligand: A radioactive molecule that binds to a known site on the sodium channel, such as [³H]batrachotoxinin A 20-α-benzoate ([³H]BTX-B).[4]

-

Test Compound: Unlabeled this compound at various concentrations.

-

Agent for Non-specific Binding: A high concentration of an unlabeled ligand to saturate specific binding sites, allowing for the measurement of non-specific binding.

-

-

Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of this compound until binding equilibrium is reached.[7]

-

Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand, typically by rapid vacuum filtration through glass fiber filters that trap the membranes.[7]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific radioligand binding against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.[4][8]

Conclusion

The mechanism of action of this compound on voltage-gated sodium channels is a classic example of Class Ib antiarrhythmic activity. Its efficacy is rooted in its state- and use-dependent blockade, preferentially targeting channels in the open and inactivated states. This allows for selective inhibition of rapidly firing, pathological tissues while sparing normally functioning cells.[1][2] Although this compound has been largely withdrawn from clinical use due to side effects, the principles of its interaction with sodium channels remain a cornerstone of antiarrhythmic drug pharmacology and provide a valuable framework for the development of new, safer, and more effective channel-modulating therapeutics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. Increased sodium channel use-dependent inhibition by a new potent analogue of this compound greatly enhances in vivo antimyotonic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereospecific interaction of this compound with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 6. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

Stereospecificity of Tocainide Enantiomers on Cardiac Ion Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tocainide, a Class Ib antiarrhythmic agent, is a chiral molecule existing as two enantiomers, R-(-)-Tocainide and S-(+)-Tocainide. This technical guide provides an in-depth analysis of the stereospecific effects of these enantiomers on cardiac ion channels, with a primary focus on the well-documented interactions with voltage-gated sodium channels. While the effects on sodium channels have been quantitatively characterized, demonstrating a clear stereoselectivity in binding and functional outcomes, there is a notable lack of detailed, quantitative data regarding the stereospecific interactions of this compound enantiomers with cardiac potassium channels in the currently available scientific literature. This guide summarizes the key quantitative data, details the experimental protocols used for their determination, and provides visual representations of the underlying mechanisms and experimental workflows.

Introduction

This compound is a primary amine analog of lidocaine used in the management of ventricular arrhythmias.[1][2] Its mechanism of action involves the blockade of voltage-gated sodium channels, which is characteristic of Class Ib antiarrhythmic drugs.[3][4][5] This blockade leads to a reduction in the excitability of myocardial cells, particularly in ischemic tissue.[4] The presence of a chiral center in this compound's chemical structure results in two stereoisomers, R-(-)- and S-(+)-Tocainide, which have been shown to exhibit different pharmacokinetic and pharmacodynamic properties.[3][6] Understanding the stereospecific interactions of these enantiomers with cardiac ion channels is crucial for optimizing therapeutic efficacy and minimizing potential adverse effects.

Stereospecific Effects on Cardiac Sodium Channels

The primary antiarrhythmic action of this compound is mediated through its interaction with cardiac sodium channels.[6][7] Studies have demonstrated a distinct stereospecificity in the binding of this compound enantiomers to these channels, with the R-(-) enantiomer consistently showing a higher potency.

Quantitative Data on Sodium Channel Interaction

The following table summarizes the key quantitative data from studies investigating the stereospecific effects of this compound enantiomers on cardiac sodium channels.

| Parameter | R-(-)-Tocainide | S-(+)-Tocainide | Fold Difference (R vs. S) | Reference |

| IC50 for [3H]batrachotoxinin benzoate binding | 184 ± 8 µM | 546 ± 37 µM | ~3 | [6][7] |

| Concentration for significant increase in interventricular conduction time | 75 µM (increase of 10 ± 5 msec) | 150 µM (increase of 4 ± 1 msec) | R-enantiomer is more potent | [6][7] |

Effects on Cardiac Potassium Channels

While this compound is known to produce dose-dependent decreases in both sodium and potassium conductance, there is a significant lack of detailed research and quantitative data on the stereospecific effects of its enantiomers on cardiac potassium channels.[4] One study on guinea pig papillary muscle suggested that at high potassium concentrations, R-(-)-Tocainide was more potent in reducing the maximum rate of depolarization (Vmax), hinting at some level of stereoselectivity in its interaction with potassium-dependent parameters.[8] However, specific binding affinities (IC50 values) for different subtypes of cardiac potassium channels (e.g., hERG, KvLQT1) for the individual enantiomers have not been extensively reported in the literature reviewed. The potential for stereoselective block of potassium channels, particularly the hERG channel, is a critical consideration in drug development due to the risk of drug-induced long QT syndrome.[1]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have elucidated the stereospecific effects of this compound enantiomers on cardiac sodium channels.

Radioligand Binding Assay for Sodium Channel Affinity

This assay is used to determine the binding affinity of the this compound enantiomers to the cardiac sodium channel.

-

Preparation of Cardiac Myocytes: Freshly isolated cardiac myocytes from rats are used for the assay.[7]

-

Radioligand: [3H]batrachotoxinin benzoate ([3H]BTXB), a ligand that binds to the sodium channel, is utilized.[7]

-

Assay Procedure:

-

Cardiac myocytes are incubated with a fixed concentration of [3H]BTXB.

-

Increasing concentrations of the individual this compound enantiomers (R- and S-) are added to compete with [3H]BTXB for binding to the sodium channels.

-

The amount of bound [3H]BTXB is measured after separating the myocytes from the incubation medium.

-

-

Data Analysis: The concentration of each enantiomer that inhibits 50% of the specific [3H]BTXB binding (IC50) is calculated. This value is an inverse measure of the binding affinity.[6][7]

Electrophysiological Measurement of Interventricular Conduction Time

This experiment assesses the functional consequence of sodium channel blockade by the this compound enantiomers.

-

Preparation: Isolated perfused rabbit heart preparations are used.[6][7]

-

Experimental Setup: The hearts are subjected to constant rate ventricular pacing (e.g., at 350 msec).[6][7]

-

Drug Administration: Concentration-dependent effects of the individual enantiomers of this compound are assessed by perfusing the hearts with solutions containing varying concentrations of R-(-)-Tocainide or S-(+)-Tocainide.[6][7]

-

Measurement: The interventricular conduction time is measured at baseline and in the presence of each enantiomer concentration.

-

Data Analysis: The increase in conduction time from baseline is calculated for each concentration of the enantiomers to determine their relative potency.[6][7]

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the stereospecific effects of this compound.

Caption: Differential binding affinities of this compound enantiomers to the cardiac sodium channel.

Caption: A generalized workflow for studying the stereospecific effects of drug enantiomers.

Caption: Signaling pathway illustrating the antiarrhythmic effect of this compound via sodium channel blockade.

Conclusion

The enantiomers of this compound exhibit significant stereospecificity in their interaction with cardiac sodium channels. The R-(-)-enantiomer demonstrates a threefold higher binding affinity and greater potency in prolonging interventricular conduction time compared to the S-(+)-enantiomer.[6][7] This stereoselectivity is a critical factor in the overall pharmacodynamic profile of this compound. In contrast, there is a notable gap in the scientific literature regarding the detailed stereospecific effects of this compound enantiomers on cardiac potassium channels. Further research in this area is warranted to fully characterize the electrophysiological profile of each enantiomer and to better predict their therapeutic and potential proarrhythmic effects. This knowledge is essential for the development of safer and more effective antiarrhythmic therapies.

References

- 1. Stereoselective Inhibition of the hERG1 Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. The pharmacokinetics of R- and S-tocainide in patients with acute ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Human Electropharmacology of this compound, a lidocaine congener - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound enantiomers on experimental arrhythmias produced by programmed electrical stimulation [pubmed.ncbi.nlm.nih.gov]

- 7. Stereospecific interaction of this compound with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the binding site for the Class Ib antiarrhythmic drug, tocainide, on the human cardiac sodium channel, Nav1.5. This compound plays a crucial role in the management of ventricular arrhythmias by modulating the function of Nav1.5, the primary channel responsible for the initiation and propagation of the cardiac action potential. This document synthesizes key findings from electrophysiological, pharmacological, and structural studies to characterize the molecular determinants of this compound binding. While high-resolution structural data for a this compound-Nav1.5 complex remains elusive, a wealth of indirect and comparative evidence points towards a binding site within the channel's inner pore, a region also targeted by other local anesthetics and Class I antiarrhythmic agents. This guide presents quantitative binding data, details of relevant experimental protocols, and visual representations of the proposed binding mechanisms and experimental workflows to facilitate further research and drug development efforts in this area.

Introduction: The Nav1.5 Channel and the Role of this compound

The voltage-gated sodium channel Nav1.5, encoded by the SCN5A gene, is the predominant sodium channel isoform in the heart. It is responsible for the rapid upstroke of the cardiac action potential, a critical event for normal cardiac conduction. Dysregulation of Nav1.5 function due to genetic mutations or pharmacological agents can lead to life-threatening arrhythmias.

This compound is a primary amine analog of lidocaine and is classified as a Class Ib antiarrhythmic agent.[1] Its therapeutic effect is achieved by blocking the Nav1.5 channel in a state-dependent manner, showing a higher affinity for the open and inactivated states of the channel.[1] This preferential binding to more active channels allows for a targeted modulation of pathologically over-excited cardiac tissues, such as those found in ischemic conditions.

The Local Anesthetic Binding Site: A Common Receptor Pocket

Extensive research on various Class I antiarrhythmic drugs and local anesthetics has revealed a common binding site located within the central pore of the Nav channel. This binding pocket is formed by the S6 transmembrane segments of the four homologous domains (DI-DIV) that constitute the channel's pore. While a definitive cryo-electron microscopy (cryo-EM) structure of this compound bound to Nav1.5 is not yet available, structures of Nav1.5 in complex with other Class I drugs like flecainide and quinidine provide critical insights into the likely location of the this compound binding site.[2][3][4][5]

Mutagenesis studies on Nav1.5 have identified several key amino acid residues within the S6 segments that are critical for the binding of local anesthetics. Notably, phenylalanine at position 1760 (F1760) in the DIV-S6 segment and tyrosine at position 1767 (Y1767) are highly conserved and have been shown to be major determinants of drug binding and action for numerous compounds.[6][7] It is highly probable that these residues also play a crucial role in the binding of this compound.

Quantitative Analysis of this compound Binding

The affinity of this compound for the Nav1.5 channel has been quantified using various experimental techniques. The following tables summarize the available quantitative data for this compound and provide a comparison with other relevant Class I antiarrhythmic drugs.

| Compound | Preparation | Assay | IC50 (µM) | Reference |

| R-(-)-Tocainide | Freshly isolated cardiac myocytes | [3H]batrachotoxinin benzoate binding | 184 ± 8 | [2] |

| S-(+)-Tocainide | Freshly isolated cardiac myocytes | [3H]batrachotoxinin benzoate binding | 546 ± 37 | [2] |

| Compound | Channel | Expression System | Condition | IC50 (µM) | Reference |

| Mexiletine | hNav1.5 | HEK293 cells | Peak Current | 67.2 | [5] |

| Flecainide | hNav1.5 | HEK293 cells | Peak Current | 10.7 | [5] |

| Flecainide | hNav1.5 | Xenopus oocytes | Resting State | 345 | [8][9] |

| Flecainide | hNav1.5 | Xenopus oocytes | Use-dependent (10 Hz) | 7.4 | [8][9] |

| Quinidine | hNav1.5 | HEK293 cells | Peak Current | Not specified |

Experimental Protocols

The characterization of the this compound binding site on Nav1.5 relies on a combination of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in this guide.

Radioligand Binding Assay

-

Objective: To determine the binding affinity of a drug to a receptor or channel.

-

Protocol:

-

Preparation of Cardiac Myocytes: Freshly isolate ventricular myocytes from animal hearts (e.g., rabbit) through enzymatic digestion.

-

Radioligand: Utilize a radiolabeled ligand that binds to a known site on the sodium channel, such as [3H]batrachotoxinin A 20-α-benzoate ([3H]BTX-B).

-

Competition Binding: Incubate the isolated myocytes with a fixed concentration of the radioligand in the presence of increasing concentrations of the unlabeled competitor drug (e.g., this compound enantiomers).

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the drug that inhibits 50% of the specific radioligand binding.

-

Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure the ion currents flowing through the Nav1.5 channel and assess the effect of a drug on channel function.

-

Protocol:

-

Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293 cells) and transiently or stably transfect them with the cDNA encoding the human Nav1.5 alpha subunit.

-

Patch Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 1-3 MΩ and fill them with an appropriate intracellular solution.

-

Giga-seal Formation: Bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (giga-seal).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp: Use a patch-clamp amplifier to clamp the cell membrane potential at a holding potential (e.g., -120 mV) and apply specific voltage protocols to elicit sodium currents.

-

Drug Application: Perfuse the cell with an extracellular solution containing the drug of interest (e.g., this compound) at various concentrations.

-

Data Acquisition and Analysis: Record the sodium currents before and after drug application. Analyze the data to determine the drug's effect on peak current amplitude, gating kinetics (activation, inactivation, recovery from inactivation), and use-dependent block. Calculate IC50 values by fitting the concentration-response data.

-

Site-Directed Mutagenesis

-

Objective: To identify specific amino acid residues involved in drug binding by altering them and observing the functional consequences.

-

Protocol:

-

Plasmid Preparation: Obtain a plasmid containing the cDNA of the Nav1.5 channel.

-

Primer Design: Design oligonucleotide primers containing the desired mutation (e.g., changing a phenylalanine to an alanine).

-

PCR Mutagenesis: Use the mutagenic primers in a polymerase chain reaction (PCR) to amplify the entire plasmid, incorporating the desired mutation.

-

Template Digestion: Digest the parental, non-mutated plasmid template using a methylation-sensitive restriction enzyme (e.g., DpnI).

-

Transformation: Transform the mutated plasmid into competent E. coli for amplification.

-

Sequence Verification: Isolate the plasmid DNA and verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.

-

Functional Analysis: Express the mutated channel in a suitable system (e.g., Xenopus oocytes or HEK293 cells) and perform electrophysiological recordings to assess the impact of the mutation on drug sensitivity.

-

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and experimental processes related to the characterization of the this compound binding site on Nav1.5.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, like other Class Ib antiarrhythmics, binds to a receptor site within the inner pore of the Nav1.5 channel. This interaction is state-dependent, with a preference for the open and inactivated states, and is likely mediated by key residues in the S6 segments, particularly in domain IV.

The definitive characterization of the this compound binding site awaits high-resolution structural data from techniques such as cryo-EM of the this compound-Nav1.5 complex. Such a structure would provide invaluable atomic-level detail of the drug-channel interaction and would significantly advance our understanding of Class Ib drug mechanisms. Furthermore, comprehensive site-directed mutagenesis studies focused on the putative binding site residues and their interaction with this compound are warranted to functionally validate the structural hypotheses. A deeper understanding of the molecular determinants of this compound binding will pave the way for the rational design of novel, more potent, and safer antiarrhythmic drugs with improved selectivity for the cardiac sodium channel.

References

- 1. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EMDB < EMD-0942 [ebi.ac.uk]

- 3. PDB-6lqa: voltage-gated sodium channel Nav1.5 with quinidine - Yorodumi [pdbj.org]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Y1767C, a novel SCN5A mutation, induces a persistent Na+ current and potentiates ranolazine inhibition of Nav1.5 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Y1767C, a novel SCN5A mutation, induces a persistent Na+ current and potentiates ranolazine inhibition of Nav1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expression and purification of the cardiac sodium channel NaV1.5 for cryo-EM structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural basis of human Nav1.5 gating mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Electrophysiological Effects of Tocainide on Purkinje Fibers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro electrophysiological effects of tocainide on cardiac Purkinje fibers. This compound, a class Ib antiarrhythmic agent, primarily exerts its effects by blocking sodium channels in the cardiac myocytes. Understanding its detailed impact on the electrophysiological properties of Purkinje fibers is crucial for assessing its therapeutic potential and proarrhythmic risk. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the underlying mechanisms and workflows.

Core Electrophysiological Effects of Tocainade

This compound's primary mechanism of action is the blockade of voltage-gated sodium channels (NaV1.5) in cardiomyocytes, including Purkinje fibers.[1][2] This action is state-dependent, with a higher affinity for the inactivated state of the channel.[1][2] By blocking the rapid influx of sodium during phase 0 of the action potential, this compound reduces the maximum upstroke velocity (Vmax) and slows conduction.[3][4] This effect is more pronounced in depolarized or rapidly firing cells, a characteristic known as use-dependence.[3]

The principal electrophysiological consequences of this compound on Purkinje fibers are a concentration-dependent decrease in Vmax and a shortening of the action potential duration (APD).[5] The effective refractory period (ERP) is typically shortened to a lesser extent than the APD.[5] These effects are modulated by the stimulation frequency, with the depression of Vmax being more significant at faster rates.[3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key action potential parameters in canine Purkinje fibers, compiled from various in vitro studies.

Table 1: Effect of this compound on Action Potential Duration (APD) in Normal Canine Purkinje Fibers

| This compound Concentration | Cycle Length (ms) | APD50% (% Change from Control) | APD90% (% Change from Control) | Reference |

| 10 mg/L | 1000 | Shortened | Shortened | [5] |

| 10 mg/L | 300 | Shortened | Shortened | [5] |

| 20 mg/L | 1000 | Shortened | Shortened | [5] |

| 20 mg/L | 300 | Shortened | Shortened | [5] |

| 15-40 mg/L | Not Specified | Significant Decrease | Significant Decrease | [6] |

Table 2: Effect of this compound on Maximum Upstroke Velocity (Vmax) in Canine Purkinje Fibers

| This compound Concentration | Tissue Condition | Cycle Length (ms) | Vmax (% Change from Control) | Reference |

| 10 mg/L | Infarcted | 1000-300 | Dose-dependent decrease | [3] |

| 20 mg/L | Infarcted | 1000-300 | Dose-dependent decrease | [3] |

| 10 mg/L | Normal | Not Specified | Reduced | [5] |

| 20 mg/L | Normal | Not Specified | Reduced | [5] |

| 15-40 mg/L | Normal | Not Specified | Significant Decrease in Rate of Phase 0 Depolarization | [6] |

Table 3: Effect of this compound on Effective Refractory Period (ERP) in Canine Purkinje Fibers

| This compound Concentration | Tissue Condition | Cycle Length (ms) | ERP Change | Reference |

| 10 mg/L | Infarcted | 1000 | Reduced | [3] |

| 10 mg/L | Infarcted | 300 | No significant effect | [3] |

| 20 mg/L | Infarcted | 1000 | Reduced | [3] |

| 20 mg/L | Infarcted | 300 | No significant effect | [3] |

| 15-40 mg/L | Normal | Not Specified | No significant change | [6] |

| 15-40 mg/L | Infarcted | Not Specified | Significant Increase | [6] |

Experimental Protocols

The following section details the typical methodologies employed in studying the in vitro electrophysiological effects of this compound on Purkinje fibers.

Purkinje Fiber Preparation

-

Animal Model: Adult mongrel dogs are commonly used.[5][6][7]

-

Heart Extraction: Hearts are rapidly excised and placed in cool, oxygenated Tyrode's solution.[7]

-

Fiber Dissection: Free-running Purkinje fibers (false tendons) are carefully dissected from either the right or left ventricle.[7] The preparations are then transferred to a tissue bath for superfusion.

Superfusion and Solutions

-

Tissue Bath: The Purkinje fiber is placed in a temperature-controlled tissue bath (typically 36-37°C) and continuously superfused with oxygenated Tyrode's solution.

-

Tyrode's Solution Composition (Typical):

-

NaCl: 137 mM

-

KCl: 4 mM

-

CaCl2: 1.8 mM

-

MgCl2: 1 mM

-

NaHCO3: 12 mM

-

NaH2PO4: 0.9 mM

-

Glucose: 5.5 mM

-

Gassed with 95% O2 / 5% CO2 to maintain a pH of approximately 7.4.

-

Intracellular Recording

-

Microelectrodes: Glass microelectrodes are fabricated using a micropipette puller. They are filled with 3 M KCl and have a tip resistance of 10-25 MΩ.

-

Impaling the Fiber: The microelectrode is advanced to impale a single Purkinje fiber cell to record the transmembrane action potential.

-

Amplification and Data Acquisition: The signal from the microelectrode is fed to a high-input impedance amplifier. The amplified signal is then digitized and stored on a computer for analysis.

Stimulation Protocol

-

Stimulation: The Purkinje fiber is stimulated using bipolar silver electrodes with rectangular pulses of 1-2 ms duration and an amplitude of 1.5-2.0 times the diastolic threshold.

-

Pacing: The fibers are typically paced at a constant cycle length (e.g., 1000 ms) until a steady state is reached before experimental interventions. The effects of different cycle lengths are often investigated to assess rate-dependent effects.[5]

Data Analysis

-

Action Potential Parameters: The following parameters are typically measured from the recorded action potentials:

-

Resting Membrane Potential (RMP): The membrane potential during diastole.

-

Action Potential Amplitude (APA): The difference between the peak of the action potential and the RMP.

-

Maximum Upstroke Velocity (Vmax): The maximum rate of depolarization during phase 0, obtained by electronic differentiation of the action potential upstroke.

-

Action Potential Duration (APD): The duration of the action potential at 50% (APD50) and 90% (APD90) of repolarization.

-

Effective Refractory Period (ERP): The longest coupling interval at which a premature stimulus fails to elicit a propagated action potential.

-

Visualizations

Signaling Pathway of this compound in Purkinje Fibers

Caption: Mechanism of this compound Action on Purkinje Fibers.

Experimental Workflow for In Vitro Electrophysiology

Caption: In Vitro Electrophysiology Workflow.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. Tetrodotoxin Blockade on Canine Cardiac L-Type Ca2+ Channels Depends on pH and Redox Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. An ultracompliant glass microelectrode for intracellular recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A simple method for making ion-selective microelectrodes suitable for intracellular recording in vertebrate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intracellular recording - Scholarpedia [scholarpedia.org]

Tocainide Structure-Activity Relationship for Sodium Channel Blockade: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocainide, a primary amine analog of lidocaine, is a Class Ib antiarrhythmic agent that exerts its therapeutic effect by blocking voltage-gated sodium channels.[1][2] Its mechanism of action involves a potential- and frequency-dependent blockade of these channels, preferentially binding to the inactivated state.[1][2] This state-dependent binding is a hallmark of Class Ib agents and contributes to their clinical efficacy in treating ventricular arrhythmias by selectively targeting rapidly firing, depolarized tissues.[3] While clinically effective, this compound's use has been limited by adverse effects.[4] This has spurred research into its structure-activity relationship (SAR) to develop analogs with improved potency, use-dependence, and safety profiles. This guide provides a comprehensive overview of the SAR of this compound for sodium channel blockade, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying principles.

Core Structure-Activity Relationships

The SAR of this compound and its analogs for sodium channel blockade is primarily dictated by modifications to three key regions of the molecule: the aromatic ring, the amide linkage, and the terminal amine group. The general consensus is that increased lipophilicity and specific steric bulk can significantly enhance potency and use-dependent block.[5][6]

Key SAR observations include:

-

Aromatic Ring: The 2,6-dimethylphenyl group is a crucial feature for activity. Modifications to this ring are generally not well-tolerated.

-

Stereochemistry: this compound possesses a chiral center. The (R)-(-)-enantiomer is more potent in blocking sodium channels than the (S)-(+)-enantiomer, indicating a stereospecific interaction with the channel.[7]

-

Amine Group: The primary amine is essential for the interaction with the sodium channel pore. N-alkylation and the introduction of bulky, lipophilic groups on the nitrogen atom can dramatically increase potency and use-dependence.[8] For instance, the introduction of a benzyl moiety on the nitrogen atom of this compound analogs enhances activity.[9]

-

Alkyl Chain: Elongation of the alkyl chain connecting the amine and the amide can also modulate activity, with an optimal length contributing to enhanced potency.[10]

-

Amide Linkage: The amide bond is a key structural component. Methylation of the amidic nitrogen has been shown to invert the stereoselectivity of some analogs.[2]

These structural modifications influence the drug's affinity for the local anesthetic binding site within the pore of the sodium channel. This binding site is located in the sixth transmembrane segment of domain IV (IV-S6) of the channel protein.[4] A critical interaction involves a π-cation interaction between the protonated amine of the drug and the aromatic ring of a phenylalanine residue (F1586 in hNav1.4).[4]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data for this compound and its key analogs, highlighting the impact of structural modifications on their sodium channel blocking activity.

Table 1: Tonic and Use-Dependent Block of hNav1.4 Channels by this compound and Analogs

| Compound | Tonic Block IC50 (µM) at 0.1 Hz | Use-Dependent Block IC50 (µM) at 10 Hz | Reference |

| This compound | >1000 | 344 | [5] |

| Mexiletine | 158 | 58 | [5] |

| To10 (NeP1) | 100 | 10 | [4] |

| To040 | 30 | 0.8 | [4] |

| To042 | 30 | 0.14 | [4] |

Table 2: Stereospecific Binding of this compound Enantiomers to Cardiac Sodium Channels

| Enantiomer | IC50 (µM) for [3H]batrachotoxinin benzoate binding inhibition | Reference |

| (R)-(-)-Tocainide | 184 ± 8 | [7] |

| (S)-(+)-Tocainide | 546 ± 37 | [7] |

Experimental Protocols

Electrophysiological Recording of Sodium Currents

1. Patch-Clamp Electrophysiology on HEK293 Cells Expressing hNav1.4

This method is used to measure the effect of compounds on the ionic currents flowing through sodium channels expressed in a heterologous system.

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are transiently transfected with cDNA encoding the human skeletal muscle sodium channel α-subunit (hNav1.4) using a suitable transfection reagent.

-

Electrophysiological Recordings:

-

Whole-cell patch-clamp recordings are performed 24-48 hours after transfection.

-

The external solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

-

The internal pipette solution contains (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, adjusted to pH 7.2 with CsOH.

-

Borosilicate glass pipettes with a resistance of 2-4 MΩ are used.

-

Cells are held at a holding potential of -120 mV.

-

Sodium currents are elicited by depolarizing voltage steps.

-

-

Data Acquisition and Analysis:

-

Currents are recorded using a patch-clamp amplifier and digitized.

-

Tonic block is measured by applying test pulses at a low frequency (e.g., 0.1 Hz) from a hyperpolarized holding potential.

-

Use-dependent block is assessed by applying a train of depolarizing pulses at a higher frequency (e.g., 10 Hz).

-

IC50 values are determined by fitting the concentration-response data to the Hill equation.[11]

-

2. Vaseline-Gap Voltage Clamp on Isolated Skeletal Muscle Fibers

This technique is employed to record sodium currents from native skeletal muscle fibers.

-

Fiber Preparation: Single muscle fibers are dissected from the semitendinosus muscle of a frog. The fiber is mounted in a three-pool chamber, with the central pool for recording and the two outer pools for current injection and voltage sensing. The pools are separated by Vaseline seals.[1]

-

Solutions: The end pools are filled with an internal-like solution (e.g., containing CsF), and the central pool is perfused with an external Ringer's solution.

-

Voltage Clamp: A two-electrode voltage clamp configuration is used to control the membrane potential of the fiber segment in the central pool and record the resulting transmembrane currents.

-

Data Acquisition: Similar to patch-clamp, protocols are designed to measure tonic and use-dependent block by varying the holding potential and the frequency of depolarizing pulses.

Radioligand Binding Assay

This assay measures the affinity of a compound for the sodium channel by its ability to displace a known radiolabeled ligand.

-

Membrane Preparation: Cardiac myocytes are freshly isolated from rabbit hearts. The cells are homogenized, and the membrane fraction is isolated by centrifugation.

-

Binding Assay:

-

Membranes are incubated with a fixed concentration of a radioligand that binds to the sodium channel, such as [3H]batrachotoxinin A 20-α-benzoate ([3H]BTX-B).

-

Increasing concentrations of the unlabeled test compound (e.g., (R)- or (S)-tocainide) are added to compete with the radioligand for binding.

-

The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

-

-

Separation and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

-

Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curve.[7]

Visualizations

Caption: Key structure-activity relationships of this compound for sodium channel blockade.

Caption: General workflow for patch-clamp electrophysiology experiments.

Caption: General workflow for radioligand binding assays.

Conclusion

The structure-activity relationship of this compound for sodium channel blockade is well-defined, with clear directions for chemical modifications that can lead to enhanced potency and use-dependence. The development of analogs such as To040 and To042, which are significantly more potent than the parent compound, demonstrates the potential for rational drug design based on SAR principles. The key to developing improved this compound-based therapeutics lies in optimizing the lipophilicity and steric bulk of the N-substituent while maintaining the essential pharmacophoric features of the molecule. This in-depth guide provides the foundational knowledge and methodologies for researchers and drug development professionals to further explore and exploit the SAR of this compound for the discovery of novel and safer sodium channel blockers.

References

- 1. An improved vaseline gap voltage clamp for skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of new 2,6-prolylxylidide analogues of this compound as stereoselective blockers of voltage-gated Na(+) channels with increased potency and improved use-dependent activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 4. Increased sodium channel use-dependent inhibition by a new potent analogue of this compound greatly enhances in vivo antimyotonic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2D- and 3D-QSAR of this compound and mexiletine analogues acting as Na(v)1.4 channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. A Focus on the Synthesis and Pharmacokinetics of this compound and its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Tocainide Analogs: Pursuing Enhanced Potency and Selectivity

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Tocainide, a Class Ib antiarrhythmic agent and an analog of lidocaine, has historically been used for the management of ventricular arrhythmias.[1][2][3][4][5] Its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav), which are critical for the propagation of action potentials in excitable tissues like cardiac muscle.[2][5] Specifically, this compound preferentially binds to the inactive state of the sodium channel, a characteristic of Class Ib agents that makes them particularly effective in tissues that are frequently depolarizing, such as in tachyarrhythmias.[2][6]

Despite its efficacy, the clinical utility of this compound has been hampered by a modest potency and a significant burden of adverse effects, including neurological and gastrointestinal disturbances, which led to its withdrawal from broad use.[1][3] This has driven a concerted research effort to develop novel this compound analogs with an improved therapeutic window, focusing on two key objectives: increasing potency and enhancing selectivity for specific sodium channel subtypes (e.g., Nav1.4 in skeletal muscle or Nav1.7 in pain pathways) to minimize off-target effects.[7][8][9] This guide provides a technical overview of these efforts, summarizing quantitative data, detailing experimental protocols, and illustrating the underlying mechanisms and workflows.

Structure-Activity Relationship (SAR) and Analog Design

The development of more potent and selective this compound analogs hinges on systematic chemical modifications to its core structure. SAR studies have identified several key molecular features that govern the interaction with sodium channels.

-

Amino Group Modification: The primary amino group of this compound is a critical site for modification. Introducing bulky, lipophilic groups, such as a benzyl group, has been shown to markedly increase both the potency and the use-dependent block of the sodium channel.[10][11] Use-dependence—where the block is more pronounced at higher frequencies of channel opening—is a desirable trait, as it allows for selective targeting of pathologically overactive tissues.[8][11]

-

Conformational Restriction: Incorporating the amino group into a cyclic structure, such as a piperidine or piperazine ring, creates conformationally restricted analogs. These structural constraints can enhance the binding affinity and potency compared to the more flexible parent compound.[10]

-

Chain Elongation and Bioisosteres: Elongating the alkyl chain and replacing the amide group with bioisosteres, like an aryloxyalkyl linkage, are other successful strategies. These changes can optimize the compound's orientation and interaction within the channel pore, leading to enhanced blocking activity.[12]

-

Stereo-electronic Parameters: Advanced approaches like three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling have been employed to identify the ideal stereo-electronic properties that govern the sodium channel block, guiding more rational drug design.[7][8]

Through these strategies, analogs that are over 100 times more potent than this compound have been developed, demonstrating significant potential for applications in myotonia and neuropathic pain in addition to arrhythmia.[8][12]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound and its advanced analogs, highlighting the improvements in potency and efficacy.

Table 1: In Vitro Potency of this compound Analogs on Sodium Channel Subtypes

| Compound | Sodium Channel Subtype | IC50 (µM) | Key Findings | Reference(s) |

| This compound | hNav1.4 (Skeletal Muscle) | >100 | Low potency | [8] |

| Mexiletine | hNav1.4 (Skeletal Muscle) | ~50 | Reference drug for myotonia | [8] |

| To042 | hNav1.4 (Skeletal Muscle) | ~1.0 | ~100x more potent than this compound | [8] |

| NeP1 | hNav1.7 (Pain Pathway) | ~10 | Significantly more potent than this compound | [9] |

| NeP1 | hNav1.4 (Skeletal Muscle) | ~15 | Potent blocker | [9] |

Note: IC50 values represent the concentration required to inhibit 50% of the sodium current and can vary based on experimental conditions such as holding potential and stimulation frequency.

Table 2: In Vivo Efficacy of this compound Analogs

| Compound | Animal Model | Condition | Effective Dose / Outcome | Reference(s) |

| This compound | Rat | Neuropathic Pain (CCI Model) | Moderate anti-hyperalgesia at 30 mg/kg | [9] |

| NeP1 | Rat | Neuropathic Pain (CCI Model) | Significant anti-hyperalgesia at 10 mg/kg | [9] |

| To042 | Rat | Myotonia (in vivo stiffness) | 100x more potent than mexiletine | [12] |

Key Experimental Protocols

The characterization of novel this compound analogs relies on standardized in vitro and in vivo assays to determine their pharmacological profile.

In Vitro: Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for quantifying the potency and kinetics of sodium channel blockade.

-

Objective: To determine the concentration-dependent inhibition (IC50) and use-dependent properties of an analog on a specific human sodium channel subtype (e.g., hNav1.5 for cardiac, hNav1.4 for skeletal muscle).

-

Methodology:

-

Cell Preparation: A stable cell line (e.g., HEK293) expressing the human recombinant sodium channel subtype of interest is cultured.

-

Recording Setup: Cells are transferred to a recording chamber on an inverted microscope. A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane, and then the membrane is ruptured to achieve the "whole-cell" configuration.

-

Voltage Protocol: The cell membrane potential is clamped at a holding potential where most channels are in a resting state (e.g., -120 mV).

-

Current Elicitation: To measure tonic block, depolarizing pulses (e.g., to -10 mV) are applied at a low frequency (e.g., 0.1 Hz) to elicit sodium currents. For use-dependent block, a train of pulses at a higher frequency (e.g., 10 Hz) is used.

-

Drug Application: The analog is perfused into the recording chamber at increasing concentrations. The peak sodium current is measured at steady-state for each concentration.

-

Data Analysis: The percentage of current inhibition at each concentration is calculated. The data are fitted to a Hill equation to determine the IC50 value.

-

In Vivo: Animal Models of Arrhythmia

These models are used to assess the antiarrhythmic efficacy of a compound in a complex physiological system.

-

Objective: To evaluate the ability of an analog to prevent or terminate induced ventricular arrhythmias.

-

Methodology (Coronary Artery Ligation & Reperfusion Model):

-

Animal Preparation: Anesthetized animals (e.g., rats or dogs) are intubated and ventilated. A thoracotomy is performed to expose the heart.

-

Instrumentation: An ECG is continuously recorded. A silk suture is passed around the left anterior descending (LAD) coronary artery.

-

Drug Administration: The test analog, vehicle control, or a standard drug is administered intravenously.

-

Arrhythmia Induction: The LAD is occluded for a set period (e.g., 90 minutes) to induce ischemia, followed by a reperfusion period (e.g., 30 minutes) where the ligature is released. This ischemia-reperfusion injury is a potent trigger for ventricular tachycardia (VT) and ventricular fibrillation (VF).

-

Evaluation: The incidence and duration of VT and VF are recorded and compared between treatment groups. Hemodynamic parameters and mortality rates are also assessed.[13]

-

Visualizing Mechanisms and Workflows

Mechanism of Action

The fundamental action of a this compound analog is to block the influx of sodium ions through voltage-gated sodium channels, thereby reducing membrane excitability. This is particularly effective in suppressing the rapid and aberrant firing characteristic of arrhythmias.

Caption: this compound analogs block Nav channels to suppress arrhythmogenic impulses.

Drug Development Workflow

The path from a novel chemical entity to a potential clinical candidate involves a structured screening and evaluation process to identify compounds with the desired potency, selectivity, and safety profile.

Caption: A typical workflow for the discovery and preclinical testing of novel this compound analogs.

Conclusion

The pursuit of novel this compound analogs has successfully yielded compounds with dramatically increased potency—in some cases by two orders of magnitude—and promising selectivity towards sodium channel subtypes implicated in specific channelopathies like myotonia and neuropathic pain.[8][9][12] The strategic application of medicinal chemistry principles, guided by SAR, has been pivotal to this success. Detailed evaluation using robust in vitro electrophysiology and relevant in vivo disease models is essential to fully characterize the therapeutic potential and safety profile of these next-generation sodium channel blockers. These advanced analogs represent a significant step forward from this compound, offering the potential for highly effective and better-tolerated treatments for a range of disorders driven by cellular hyperexcitability.

References

- 1. A Focus on the Synthesis and Pharmacokinetics of this compound and its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a new oral antiarrhythmic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 6. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Increased sodium channel use-dependent inhibition by a new potent analogue of this compound greatly enhances in vivo antimyotonic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of a new potent analog of this compound on hNav1.7 sodium channels and in vivo neuropathic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Constrained analogues of this compound as potent skeletal muscle sodium channel blockers towards the development of antimyotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. SCREENING OF DRUGS USED IN ANTIARRYTHMIA | PPTX [slideshare.net]

Investigating the Off-Target Effects of Tocainide in Neuronal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocainide, a primary amine analog of lidocaine, is classified as a Class Ib antiarrhythmic agent. Its principal mechanism of action is the blockade of voltage-gated sodium channels, which is effective in treating ventricular arrhythmias.[1] Beyond its established cardiac applications, this compound is known to cross the blood-brain barrier and exert effects on the central nervous system (CNS), leading to both therapeutic applications in conditions like trigeminal neuralgia and a range of neurological side effects such as dizziness, tremors, and paresthesia. These CNS-related activities suggest that this compound's interactions within neuronal models may extend beyond its primary on-target effect of sodium channel modulation.

This technical guide provides a comprehensive overview of potential off-target effects of this compound in neuronal models. Due to a scarcity of direct research on this compound's off-target profile, this document extrapolates potential effects based on studies of its close structural and functional analogs, lidocaine and mexiletine. The information presented herein is intended to guide researchers in designing experiments to investigate these potential off-target mechanisms directly for this compound.

On-Target and Postulated Off-Target Neuronal Effects of this compound

This compound, like its parent compound lidocaine, primarily functions by blocking sodium channels on the neuronal cell membrane, which can limit the spread of seizure activity.[1] However, the neurological side effects associated with this compound and related compounds suggest a broader range of interactions within the CNS. The following sections detail potential off-target effects, largely inferred from studies on lidocaine and mexiletine.

Mitochondrial Dysfunction

A significant body of evidence suggests that local anesthetics, including lidocaine, can induce neurotoxicity through mechanisms involving mitochondrial dysfunction. Studies have shown that lidocaine can lead to a dose-dependent inhibition of mitochondrial respiration by blocking electron transport at the NADH dehydrogenase level.[2] This impairment of oxidative phosphorylation can result in decreased ATP production and the uncoupling of oxidative phosphorylation.[2][3] Furthermore, lidocaine has been observed to cause a rapid loss of mitochondrial membrane potential in neuronal cell lines.[4] Given this compound's structural similarity to lidocaine, it is plausible that it may share this potential for inducing mitochondrial dysfunction in neuronal models.

Quantitative Data on Lidocaine-Induced Mitochondrial Dysfunction in Neuronal Cells

| Parameter | Cell Line | Lidocaine Concentration | Effect | Reference |

| Oxygen Consumption | Porcine brain mitochondria | 8 mM | 50% inhibition (with glutamate as substrate) | [2] |

| Mitochondrial Membrane Potential | ND7 (rat dorsal root ganglion derivative) | ≥ 19 mM | Complete loss within 5 minutes | [4] |

| ATP Content | Spinal cord neurons (Goto-Kakizaki rats) | 2 mM | Significant decrease | [3] |

| Oxygen Consumption Rate (OCR) | Spinal cord neurons (Goto-Kakizaki rats) | 2 mM | Significant decrease | [3] |

Induction of Apoptosis

The disruption of mitochondrial function is closely linked to the activation of apoptotic pathways. Research on lidocaine has demonstrated that its neurotoxicity involves the release of mitochondrial cytochrome c into the cytoplasm, a key event in the intrinsic apoptotic cascade.[4] This is followed by the activation of caspases, such as caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including plasma membrane blebbing and loss of phosphatidylserine membrane asymmetry.[4] Studies on mexiletine have also shown that it can inhibit the activation of caspase-3 in models of spinal cord injury, suggesting a potential role for this class of drugs in modulating apoptotic signaling.[5]

Quantitative Data on Lidocaine and Mexiletine-Induced Apoptosis in Neuronal Models

| Drug | Model System | Concentration/Dose | Effect on Apoptosis | Reference |

| Lidocaine | ND7 cells | 37 mM (1%) | Induces cytochrome c release and caspase activation | [4] |

| Lidocaine | HT-22 cells (mouse hippocampal neurons) | Concentration-dependent | Reduces Aβ1-42-induced apoptosis | [6] |

| Mexiletine | Rat spinal cord injury model | Single dose | Prevents increase in caspase-3 activity | [5] |

Alterations in Neurite Outgrowth

The structural development and plasticity of neurons are critical for nervous system function. Some research indicates that local anesthetics may influence these processes. For instance, studies on lidocaine have shown that it can inhibit neurite growth in cultured mouse dorsal root ganglion cells in a time- and dose-dependent manner. This suggests that beyond acute effects on neuronal excitability, these compounds may have longer-term consequences on neuronal morphology.

Interactions with Other Ion Channels

While the primary target of this compound is the voltage-gated sodium channel, its effects on other ion channels in neuronal models are not well-characterized. However, studies on its analogs provide some clues. For example, this compound and lidocaine have been shown to affect potassium conductance, although this is often considered part of their on-target antiarrhythmic mechanism.[1] The potential for off-target interactions with various potassium and calcium channel subtypes in neurons remains an area for further investigation. Notably, some research has explored the effects of this compound and lidocaine on transmembrane action potentials in relation to external potassium and calcium concentrations in cardiac muscle, which could have parallels in neuronal tissue.[7]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the potential off-target effects of this compound in neuronal models.

Assessment of Mitochondrial Function

Objective: To quantify the effect of this compound on mitochondrial respiration and membrane potential in cultured neurons.

Materials:

-

Primary neuronal cell culture or a suitable neuronal cell line (e.g., SH-SY5Y, PC12)

-

This compound hydrochloride

-

Seahorse XF Analyzer (for measuring oxygen consumption rate)

-

JC-1 or TMRE dye (for measuring mitochondrial membrane potential)

-

Fluorescence microscope or plate reader

Protocol:

-

Cell Culture: Plate neuronal cells at an appropriate density in 96-well plates suitable for the Seahorse analyzer or fluorescence measurements. Allow cells to adhere and differentiate according to standard protocols.

-

This compound Treatment: Prepare a range of this compound concentrations in culture medium. Replace the existing medium with the this compound-containing medium and incubate for various time points (e.g., 1, 6, 24 hours).

-

Oxygen Consumption Rate (OCR) Measurement:

-

Following treatment, perform a Seahorse XF Cell Mito Stress Test according to the manufacturer's instructions.

-

This will provide quantitative data on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

-

Mitochondrial Membrane Potential Measurement:

-